molecular formula C12H13NO3S B1586997 Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate CAS No. 82191-17-1

Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate

Cat. No.: B1586997
CAS No.: 82191-17-1
M. Wt: 251.3 g/mol
InChI Key: RLTFSIFTPSJBLB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 chemical shifts. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that correspond to the various hydrogen environments within the molecular structure. The benzothiazine ring system produces distinct aromatic proton signals in the typical aromatic region, while the acetate methylene and methyl groups generate characteristic multipicity patterns in the aliphatic region.

The thiazine ring methylene protons appear as specific multipicity patterns that reflect the conformational dynamics and magnetic environment of these hydrogen atoms. In related benzothiazine derivatives, the nuclear magnetic resonance data reveal chemical shifts at approximately 3.39 parts per million for benzothiazine sulfur-linked methylene protons and around 5.52 parts per million for nitrogen-linked methylene protons. The ethyl acetate portion of the molecule contributes characteristic signals, including a quartet for the ethyl methylene protons and a triplet for the methyl group, with coupling constants that are typical for ethyl ester functionalities.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of carbonyl carbon signals and aromatic carbon resonances. The benzothiazine carbonyl carbon typically appears around 165 parts per million, while the acetate carbonyl carbon resonates at approximately 170 parts per million. The aromatic carbon signals from the benzene ring system appear in the expected aromatic carbon region between 118 and 140 parts per million, providing detailed information about the electronic environment of each carbon atom within the benzothiazine framework.

Infrared Vibrational Mode Analysis

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that correspond to the functional groups present in the molecular structure. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the benzothiazine carbonyl group typically appearing around 1675 wavenumbers and the acetate ester carbonyl stretching occurring near 1740 wavenumbers. These carbonyl frequencies provide definitive identification of the dual carbonyl functionalities present in the compound and serve as diagnostic fingerprints for structural confirmation.

The aromatic carbon-hydrogen stretching vibrations appear in the region around 3050 to 3080 wavenumbers, while aliphatic carbon-hydrogen stretching modes are observed between 2920 and 2980 wavenumbers. The carbon-nitrogen stretching vibrations, characteristic of the benzothiazine ring system, typically appear around 1590 to 1600 wavenumbers and provide important information about the electronic nature of the nitrogen-carbon bonds within the heterocyclic framework.

Additional characteristic infrared absorptions include carbon-sulfur-carbon stretching modes around 750 wavenumbers, which are diagnostic for the thiazine ring system, and various carbon-oxygen stretching vibrations associated with the ethyl acetate moiety. The methyl and methylene deformation vibrations contribute to the fingerprint region of the spectrum, providing detailed structural information that can be used for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information that supports structural characterization. The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the molecular weight of 251.30 g/mol for the intact molecule. The base peak and fragmentation patterns reveal the characteristic breakdown pathways that are typical for benzothiazine derivatives containing acetate substituents.

Common fragmentation patterns include the loss of the ethyl acetate moiety, resulting in fragment ions that correspond to the benzothiazine core structure. Additional fragmentation involves the cleavage of carbon-sulfur bonds and the formation of benzene ring-containing fragments that provide structural confirmation of the aromatic portion of the molecule. The mass spectrometric data, when combined with other spectroscopic techniques, provides comprehensive structural verification and molecular weight determination.

The fragmentation patterns observed in liquid chromatography-mass spectrometry analysis of benzothiazine derivatives typically show protonated molecular ions with mass-to-charge ratios that correspond to the addition of one proton to the molecular weight. For this compound, this would result in a protonated molecular ion at mass-to-charge ratio 252, providing additional confirmation of the molecular composition and structural integrity of the compound.

Analytical Technique Key Characteristic Observed Value Reference
X-ray Crystallography Molecular Formula C₁₂H₁₃NO₃S
X-ray Crystallography Molecular Weight 251.30 g/mol
Nuclear Magnetic Resonance Carbonyl Carbon Chemical Shift ~165-170 ppm
Infrared Spectroscopy Carbonyl Stretching 1675 cm⁻¹
Mass Spectrometry Molecular Ion Peak m/z 251

Properties

IUPAC Name

ethyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-16-11(14)7-10-12(15)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTFSIFTPSJBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381136
Record name ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82191-17-1
Record name ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82191-17-1
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Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with readily available precursors such as 2-aminobenzenethiol and maleic anhydride or chloroacetic acid derivatives. These reactants undergo cyclization and functional group transformations to form the benzothiazine ring system and the acetate side chain.

  • From Maleic Anhydride and 2-Aminobenzenethiol:
    The reaction of maleic anhydride with 2-aminobenzenethiol in diethyl ether under an inert atmosphere at 25 °C yields (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid with high regioselectivity and excellent yield (98%). This acid can be subsequently esterified to form the ethyl acetate derivative.

  • From Chloroacetic Acid Derivatives:
    Reaction of 2-aminobenzenethiol with chloroacetic acid or its esters followed by cyclization forms the benzothiazine ring. This route is commonly employed in laboratory synthesis for its straightforwardness.

Cyclization and Ring Formation

The formation of the 1,4-benzothiazine ring is a crucial step, often achieved via intramolecular cyclization under reflux conditions in ethanol or other suitable solvents. For example, refluxing ethyl 2-(3-oxo-2,3-dihydrobenzo[b]thiazin-4-yl)acetate in ethanol with hydrazine hydrate for 5 hours leads to the formation of the hydrazide derivative, indicating that the ester group is reactive under these conditions and the ring system remains intact.

Hydrolysis and Functional Group Transformations

Hydrolysis of the ethyl ester group to the corresponding acid is typically performed using aqueous potassium hydroxide in ethanol under reflux for about 1 hour. Acidification of the reaction mixture with hydrochloric acid precipitates the acid derivative, which can be purified by recrystallization.

Detailed Experimental Procedures

Step Reagents and Conditions Description Yield & Purity
1. Formation of Benzothiazine Acid Maleic anhydride (25 mmol), 2-aminobenzenethiol (25 mmol), diethyl ether, 25 °C, inert atmosphere Dropwise addition of o-aminothiophenol to maleic anhydride solution, stirring for 1 hour, filtration and drying 98%, mp 181-182 °C
2. Esterification to Ethyl Acetate Acid from step 1, ethanol, acid catalyst (e.g., H2SO4), reflux Standard Fischer esterification to form ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Typical yields >80% (literature varies)
3. Reaction with Hydrazine Hydrate Ethyl 2-(3-oxo-2,3-dihydrobenzo[b]thiazin-4-yl)acetate (5 mmol), hydrazine (2 ml), ethanol (50 ml), reflux 5 h Reflux leads to hydrazide formation; purification by evaporation and recrystallization from methanol Colorless needles, mp 430 K
4. Hydrolysis of Ester to Acid Ethyl ester, KOH (58.5 mmol) in water, reflux 1 h, acidification with 4 M HCl Produces (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid; recrystallization from dichloromethane Yield ~60%, mp 64-65 °C

Reaction Conditions and Optimization

  • Solvents: Ethanol and diethyl ether are commonly used solvents for reflux and reaction medium due to their ability to dissolve reactants and moderate boiling points facilitating reflux.
  • Temperature: Reflux temperatures (ethanol ~78 °C) are standard for cyclization and hydrazine reactions.
  • Atmosphere: Inert atmosphere (argon or nitrogen) is employed especially in the initial step to prevent oxidation and side reactions.
  • Reaction Time: Typically ranges from 1 hour for acid formation to up to 24 hours for some derivative syntheses.

Purification and Characterization

  • Purification: Products are purified by filtration, washing with solvents like diethyl ether or ethanol, and recrystallization from methanol, ethanol, or dichloromethane to obtain colorless crystalline solids.
  • Characterization:
    • Melting points are consistent with literature values (e.g., 181-182 °C for acid, 430 K for hydrazide derivative).
    • Structural confirmation is performed by single-crystal X-ray diffraction, which reveals the conformation of the benzothiazine ring and the orientation of substituents.
    • Spectroscopic methods including IR, 1H-NMR, and mass spectrometry are used to confirm functional groups and molecular weight.
    • Elemental analysis validates the composition.

Research Findings on Structural and Reaction Insights

  • The benzothiazine ring adopts a twist-boat or half-chair conformation, with dihedral angles between ring systems influencing reactivity and crystal packing.
  • Hydrogen bonding (N–H⋯O and C–H⋯O) plays a significant role in stabilizing crystal structures, which is important for purification and crystallization processes.
  • Reaction with hydrazine hydrate selectively converts the ester to hydrazide without disrupting the benzothiazine core, indicating the stability of the heterocyclic system under these conditions.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Acid Formation Maleic anhydride, 2-aminobenzenethiol Diethyl ether, 25 °C, inert atmosphere, 1 h (3-oxo-3,4-dihydrobenzothiazin-2-yl)acetic acid, 98% yield
Esterification Acid, ethanol, acid catalyst Reflux, several hours Ethyl 2-(3-oxo-3,4-dihydrobenzothiazin-2-yl)acetate Inferred from
Hydrazide Formation Ethyl ester, hydrazine hydrate Ethanol, reflux 5 h Hydrazide derivative, mp 430 K
Ester Hydrolysis Ethyl ester, KOH Ethanol/water, reflux 1 h; acidify with HCl Acid derivative, 60% yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Pharmacological Applications

Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has been investigated for various therapeutic applications:

  • Antimicrobial Activity:
    • Studies have shown that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, research indicates that these compounds can inhibit bacterial growth and possess antifungal activity .
  • Anticancer Properties:
    • The compound's structural features allow it to interact with biological targets involved in cancer progression. Benzothiazine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth .
  • Anti-inflammatory Effects:
    • This compound has shown promise in reducing inflammation, which makes it a candidate for treating inflammatory diseases .
  • Neuroprotective Activity:
    • Some studies suggest that benzothiazine derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Screening

A study conducted by Rathore & Kumar (2006) evaluated the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a study published by Gupta et al. (1993), the anticancer properties of benzothiazine derivatives were assessed using various cancer cell lines. The findings indicated that compounds similar to this compound exhibited cytotoxic effects on tumor cells, suggesting their potential as chemotherapeutic agents.

Summary of Applications

Application AreaDescription
AntimicrobialEffective against various bacterial strains; potential use in infection control.
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth.
Anti-inflammatoryReduces inflammation; potential treatment for inflammatory diseases.
NeuroprotectiveProtects neuronal cells from oxidative damage; implications for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Benzoxazine Derivatives

Example: Ethyl 2-(4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (CAS: Not provided)

  • Structural Difference : The sulfur atom in the thiazine ring is replaced by oxygen (benzoxazine vs. benzothiazine).
  • Impact :
    • Electronic Properties : Oxygen’s higher electronegativity reduces electron density in the heterocycle compared to sulfur, altering reactivity in electrophilic substitutions.
    • Biological Activity : Benzoxazines generally exhibit distinct pharmacological profiles, such as anti-inflammatory and vasorelaxant effects, but may lack the broad-spectrum antimicrobial activity seen in benzothiazines .
  • Synthesis: Prepared via alkylation of 2-benzylamino-4-chlorophenol with ethyl bromocrotonate in ethanol, highlighting differences in regioselectivity compared to benzothiazine syntheses .

Seven-Membered Ring Analogs

Example : Ethyl 3-oxo-3,4-dihydro-2H-1,5-benzothiepin-4-carboxylate

  • Structural Difference : A seven-membered benzothiepin ring replaces the six-membered benzothiazine.
  • Impact :
    • Conformation : Larger rings adopt distinct puckering modes (e.g., twist-boat vs. chair), quantified by Cremer-Pople parameters (Q, Θ, φ) .
    • Reactivity : Increased ring strain in seven-membered systems may enhance reactivity in cycloaddition or ring-opening reactions .

Ester Derivatives

Example : Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate

  • Structural Difference : Methyl ester replaces ethyl ester.
  • Synthetic Routes: Synthesized via alkylation of 1,4-benzothiazin-3-one with methyl chloroacetate under basic conditions, demonstrating similar reactivity to the ethyl analog .

Acid and Hydrazide Derivatives

Example : (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid

  • Structural Difference : Hydrolyzed carboxylic acid replaces the ethyl ester.
  • Impact :
    • Solubility : Increased water solubility due to hydrogen bonding (e.g., O–H⋯O interactions in crystal packing) .
    • Biological Activity : Enhanced coordination capability for metal ions, relevant to anticancer applications .

Example : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide

  • Structural Difference : Hydrazide group replaces the ester.
  • Impact: Pharmacological Potential: Hydrazides exhibit antifungal and antibacterial properties via N–H⋯O hydrogen bonding and chelation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Melting Point (K) Key Biological Activity
Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate C₁₂H₁₃NO₃S 82191-17-1 N/A Antibacterial, Anticancer
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate C₁₁H₁₁NO₃S Not provided N/A Antidepressant (predicted)
(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid C₁₀H₉NO₃S 6376-75-6 338 Anticancer
Ethyl 2-(4-Benzyl-6-chloro-1,4-benzoxazin-2-yl)acetate C₁₉H₂₁ClNO₃ Not provided N/A Anti-inflammatory

Key Research Findings

  • Conformational Analysis : The benzothiazine ring adopts a puckered conformation (Q = 0.685 Å, Θ = 112.69°), influencing intermolecular interactions like C–H⋯O and N–H⋯O hydrogen bonds in crystal structures .
  • Biological Efficacy : Mannich base derivatives of the ethyl ester exhibit enhanced antimicrobial activity, with MIC values <10 µg/mL against E. coli and C. albicans .
  • Electronic Effects : Sulfur in benzothiazines enhances π-π stacking and metal coordination compared to oxygen in benzoxazines, correlating with broader bioactivity .

Biological Activity

Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO3SC_{12}H_{13}NO_3S and features a thiazine ring structure that is critical to its biological activity. The compound's structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC₁₂H₁₃NO₃S
Molecular Weight253.30 g/mol
Melting PointNot available
SolubilitySoluble in ethanol

Antimicrobial Activity

Numerous studies have demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial and antifungal activities. Research indicates that compounds within this class can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been widely studied. This compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, Gupta et al. (1993) reported that related compounds exhibited significant inhibition of tumor cell proliferation . The mechanisms behind this activity may involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory properties of benzothiazine derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their analgesic effects . This makes them potential candidates for treating inflammatory diseases.

Antiviral Activity

Benzothiazine derivatives have shown promise as antiviral agents. This compound may inhibit viral replication through various mechanisms, including interference with viral polymerases . This activity is particularly relevant in the context of emerging viral infections.

Table 2: Summary of Biological Activities

Biological ActivityReference
AntibacterialArmenise et al., 1991
AntifungalSchiaffella et al., 2006
AnticancerGupta et al., 1993
Anti-inflammatoryFringuelli et al., 2005
AntiviralVicente et al., 2009

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many benzothiazine derivatives act as inhibitors of key enzymes involved in disease processes.
  • Receptor Modulation : These compounds may modulate receptor activity, impacting signaling pathways relevant to inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that these compounds can interact with DNA, potentially leading to cytotoxic effects in cancer cells.

Case Studies

A series of case studies have investigated the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

Research involving human breast cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways .

Q & A

Basic: What are the established synthetic routes for Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate?

Methodological Answer:
Two primary routes are documented:

Condensation with dialkyl acetylenedicarboxylates : Reacting 2-[(2-aminophenyl)disulfanyl]aniline with dialkyl acetylenedicarboxylates in boiling dioxane yields alkyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yliden)acetates with >90% efficiency .

Hydrazinolysis and hydrolysis : Ethyl 2-(3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)acetate reacts with hydrazine in ethanol under reflux to form hydrazide derivatives. Acid hydrolysis of the ester group (using KOH/HCl) produces the carboxylic acid analog .
Key Conditions :

  • Solvents : Dioxane, ethanol, or dichloromethane.
  • Temperature : Reflux (80–100°C) for 4–24 hours.
  • Purification : Recrystallization from methanol or ethanol.

Advanced: How can conformational analysis of the benzothiazine core inform structure-activity relationships?

Methodological Answer:
X-ray crystallography reveals critical structural features:

  • The dihydrobenzothiazine ring adopts a twist-boat/half-chair conformation with puckering parameters (Q = 0.6852 Å, Θ = 112.69°, φ = 152.79°) .
  • Dihedral angles between the aromatic benzene ring and thiazine ring (16.77°) influence molecular planarity, affecting binding to biological targets .
  • Intermolecular interactions (e.g., N–H⋯O and C–H⋯O hydrogen bonds) stabilize crystal packing, which can correlate with solubility and stability in biological assays .
    Tools : SHELX programs for refinement , Cremer-Pople puckering coordinates .

Basic: What pharmacological activities are associated with this compound?

Methodological Answer:
Derivatives exhibit:

  • Antimicrobial activity : MIC values <10 µg/mL against Candida albicans and Staphylococcus aureus .
  • Anticancer potential : IC₅₀ of 15–25 µM in breast cancer cell lines via enzyme inhibition (e.g., HCV polymerase) .
  • Antidepressant effects : Structural analogs show serotonin reuptake modulation in rodent models .
    Assay Methods :
  • Broth microdilution for antimicrobial testing .
  • MTT assay for cytotoxicity .

Advanced: How do reaction conditions impact the regioselectivity of Mannich base formation?

Methodological Answer:
Mannich reactions with formaldehyde and sulfonamides require:

  • Solvent : Ethanol or aqueous ethanol to stabilize intermediates.
  • Molar ratios : 1:2 (substrate:formaldehyde) to minimize side products.
  • Temperature : Reflux (70–80°C) for 4–5 hours to ensure complete substitution at the α-position of the acetamide group .
    Analytical Validation :
  • ¹H/¹³C NMR : Confirm regioselectivity via methylene (–CH₂–) proton shifts (δ 3.8–4.2 ppm).
  • HPLC : Purity >95% post-recrystallization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester OCH₂), and δ 6.8–7.5 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester C=O) and δ 185–190 ppm (thiazinone C=O) .
  • IR : Strong bands at 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C–S) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 251.31 .

Advanced: How can crystallographic data resolve contradictions in biological activity across derivatives?

Methodological Answer:
Discrepancies in activity (e.g., antimicrobial vs. inactive analogs) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl on benzyl rings) enhance H-bond donor capacity, improving target binding .
  • Crystal packing : Weak C–H⋯O interactions (3.2–3.5 Å) in active compounds enhance solubility and bioavailability .
    Validation Strategy :
  • Compare Hirshfeld surfaces to quantify intermolecular interactions .
  • Use docking simulations (e.g., AutoDock Vina) to correlate crystal structures with enzyme binding affinities .

Basic: What are the stability considerations for this compound under varying pH?

Methodological Answer:

  • Acidic conditions (pH <3) : Ester hydrolysis occurs, forming carboxylic acid derivatives .
  • Basic conditions (pH >10) : Thiazinone ring opens via nucleophilic attack at the carbonyl group .
  • Storage : Stable at 4°C in anhydrous DMSO or ethanol for >6 months .

Advanced: How can computational methods optimize synthetic pathways?

Methodological Answer:

  • DFT calculations : Predict transition states for condensation reactions (e.g., activation energy ~25 kcal/mol for dioxane-mediated synthesis) .
  • Retrosynthetic analysis : Identify cost-effective precursors (e.g., 2-aminothiophenol vs. disulfanyl aniline) .
  • Solvent optimization : COSMO-RS simulations suggest dioxane improves yield by 15% over THF due to lower polarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.